molecular formula C11H14N4O6 B12819885 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate

Cat. No.: B12819885
M. Wt: 298.25 g/mol
InChI Key: SYPRQIWERSQQNL-KQYNXXCUSA-N
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Description

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate is a complex organic molecule with significant importance in various scientific fields. It is a derivative of purine, a fundamental component of nucleic acids, and plays a crucial role in biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the purine ring: This step involves the cyclization of a suitable precursor to form the purine nucleus.

    Attachment of the oxolan ring: The oxolan ring is introduced through a glycosylation reaction, where a sugar moiety is attached to the purine base.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve:

    Catalytic reactions: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They often include various purine derivatives with modified functional groups.

Scientific Research Applications

**9-[

Properties

Molecular Formula

C11H14N4O6

Molecular Weight

298.25 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate

InChI

InChI=1S/C11H14N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H-,12,13,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

SYPRQIWERSQQNL-KQYNXXCUSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)[O-])C3C(C(C(O3)CO)O)O

Origin of Product

United States

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